molecular formula C20H13Cl2F3N2O4S2 B11059721 Methyl 6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Methyl 6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B11059721
M. Wt: 537.4 g/mol
InChI Key: AMHFKZYJLRTDEW-UHFFFAOYSA-N
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Description

METHYL 6-{[2-(3,5-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as dichloroaniline, trifluoroacetyl, and benzothiophene, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-{[2-(3,5-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the trifluoroacetyl and dichloroaniline groups. Key steps include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Trifluoroacetyl Group: This step often involves acylation reactions using trifluoroacetic anhydride.

    Attachment of Dichloroaniline: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-{[2-(3,5-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the aniline or benzothiophene moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

METHYL 6-{[2-(3,5-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoroacetyl and dichloroaniline groups can interact with enzymes or receptors, modulating their activity. The benzothiophene core may also play a role in stabilizing these interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[(3,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE
  • METHYL 6-[(2-{[(3,5-DICHLOROANILINO)CARBONYL]AMINO}PHENYL)THIO]-5-NITRONICOTINATE

Uniqueness

METHYL 6-{[2-(3,5-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the combination of its functional groups and the benzothiophene core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H13Cl2F3N2O4S2

Molecular Weight

537.4 g/mol

IUPAC Name

methyl 6-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C20H13Cl2F3N2O4S2/c1-31-18(29)17-16(27-19(30)20(23,24)25)13-3-2-12(7-14(13)33-17)32-8-15(28)26-11-5-9(21)4-10(22)6-11/h2-7H,8H2,1H3,(H,26,28)(H,27,30)

InChI Key

AMHFKZYJLRTDEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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